(2E)-3-(4-tert-butylphenyl)-N-(4-ethoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-3-(4-tert-butylphenyl)-N-(4-ethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(4-ethoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and 4-ethoxyaniline as the primary starting materials.
Formation of Intermediate: The first step involves the condensation of 4-tert-butylbenzaldehyde with 4-ethoxyaniline in the presence of a base such as sodium hydroxide to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-tert-butylphenyl)-N-(4-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(2E)-3-(4-tert-butylphenyl)-N-(4-ethoxyphenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(4-tert-butylphenyl)-N-(4-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-methylphenyl)-N-(4-ethoxyphenyl)prop-2-enamide
- (2E)-3-(4-tert-butylphenyl)-N-(4-methoxyphenyl)prop-2-enamide
- (2E)-3-(4-tert-butylphenyl)-N-(4-ethoxyphenyl)prop-2-enamine
Uniqueness
(2E)-3-(4-tert-butylphenyl)-N-(4-ethoxyphenyl)prop-2-enamide is unique due to the presence of both tert-butyl and ethoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its stability, solubility, and interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(4-ethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-5-24-19-13-11-18(12-14-19)22-20(23)15-8-16-6-9-17(10-7-16)21(2,3)4/h6-15H,5H2,1-4H3,(H,22,23)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSKWFCYJNGCLM-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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